2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-17-22-16-7-5-4-6-14(16)19(23-17)25-11-18(24)21-13-9-8-12(2)15(20)10-13/h4-10H,3,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZBTGSQGGXWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), experimental findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 325.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . For instance, the compound's structural analogs have shown promising results as inhibitors of cytochrome bd oxidase, which is crucial for the survival of mycobacterial species.
In a study focusing on structure-activity relationships (SAR), various quinazoline derivatives were synthesized and tested against multiple strains of Mycobacterium tuberculosis. The results demonstrated that certain modifications to the quinazoline scaffold enhanced antimicrobial efficacy. Specifically, compounds with specific substitutions at the 4-position of the phenyl ring exhibited lower IC50 values, indicating higher potency against mycobacterial strains .
Anticancer Activity
The quinazoline scaffold is also recognized for its anticancer properties. The compound in focus has been evaluated in vitro for its ability to inhibit cancer cell proliferation. In one study, derivatives similar to this compound were tested against various cancer cell lines, revealing that modifications to the quinazoline moiety could lead to increased cytotoxicity .
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the efficacy of quinazoline derivatives against Mycobacterium tuberculosis.
- Methodology: A series of compounds were synthesized and tested using ATP depletion assays.
- Findings: Compounds with an IC50 of 11 µM against Mycobacterium bovis BCG were identified, demonstrating significant antimicrobial activity .
-
Study on Anticancer Activity
- Objective: To assess the cytotoxic effects of quinazoline derivatives on cancer cell lines.
- Methodology: Cell viability assays were conducted using MTT assays.
- Findings: Certain derivatives showed IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of compounds. The following observations were made regarding modifications to enhance activity:
- Substituents at the 3-position : Fluorine substitution at this position was found to increase lipophilicity and improve membrane permeability.
- Ethyl group at the 2-position : This modification was associated with enhanced binding affinity to target enzymes involved in bacterial respiration .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Fluorine at 3-position | Increased potency |
| Ethyl group at 2-position | Improved membrane permeability |
| Variations in phenyl ring | Altered binding affinity |
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents on the quinazoline ring or the acetamide-linked aryl group. Key examples include:
Key Structural Differences :
- Quinazoline vs.
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 2-methoxyphenyl in ).
Pharmacological Activity Comparisons
- Anti-inflammatory Activity: The quinazolinone derivative 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () demonstrated superior anti-inflammatory activity to Diclofenac in rodent models, attributed to the ethylamino group enhancing hydrophobic interactions with cyclooxygenase (COX) enzymes. However, it showed moderate ulcerogenicity compared to aspirin . No direct activity data are available for the target compound, but fluorinated aryl groups (as in 3-fluoro-4-methylphenyl) are associated with reduced toxicity in related molecules .
- Anticancer Potential: Thiazole-based analogs (e.g., ) are reported to inhibit tyrosine kinases, but their efficacy depends on sulfonyl and amino substituents. The target compound’s quinazoline core may offer alternative kinase-binding modes.
Q & A
Q. What are the common synthetic routes for synthesizing 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting with the preparation of the quinazolinone core. A common approach includes:
- Step 1 : Formation of the quinazolin-4(3H)-one scaffold via cyclization of anthranilic acid derivatives with ethylamine.
- Step 2 : Functionalization of the 4-position oxygen atom with a phenoxyacetamide group through nucleophilic substitution under alkaline conditions (e.g., potassium carbonate in DMF) .
- Step 3 : Introduction of the 3-fluoro-4-methylphenyl group via amide coupling using chloroacetyl chloride or similar reagents.
Critical conditions include inert atmospheres (to prevent oxidation), controlled temperatures (60–80°C), and pH optimization to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : - and -NMR are essential for confirming the presence of the ethylquinazoline, fluoro-methylphenyl, and acetamide groups. Chemical shifts for aromatic protons (6.5–8.5 ppm) and fluorine coupling patterns are diagnostic .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95%). Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 395.15 [M+H]) and fragmentation patterns .
Q. What in vitro assays are typically employed to evaluate the biological activity of quinazoline derivatives like this compound?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or receptors (e.g., EGFR) to study binding affinity .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi to determine MIC values .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation). Adjust substituents (e.g., fluorine substitution) to enhance metabolic stability .
- Bioavailability Optimization : Employ PEGylated formulations or pro-drug strategies to improve solubility, as suggested by the compound’s hydrophobic/hydrophilic balance .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ) and track accumulation in target organs using autoradiography .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with the quinazoline core and hydrophobic contacts with the fluoro-methylphenyl group) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key residues for mutagenesis studies .
Q. How does X-ray crystallography using SHELX software contribute to the structural analysis of this compound?
- Structure Refinement : SHELXL refines crystallographic data (e.g., space group, unit cell parameters) to generate accurate 3D models. The ethylquinazoline moiety’s planarity and acetamide torsion angles are validated using residual density maps .
- Twinned Data Handling : SHELXD resolves challenges in datasets from twinned crystals, common in flexible acetamide derivatives .
Q. What strategies can be used to optimize the solubility and bioavailability of this compound without compromising its activity?
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
- Co-Crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
- Lipinski’s Rule Compliance : Introduce polar groups (e.g., hydroxyl) on the phenyl ring while maintaining logP <5 .
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of modifications on the quinazoline core?
- Systematic Substituent Variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 2-ethyl position. Test against kinase panels to map electronic and steric effects .
- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups and compare potency in cytotoxicity assays .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett σ values) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
